molecular formula C14H15ClN4OS B1420875 N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-31-1

N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1420875
M. Wt: 322.8 g/mol
InChI Key: FIOPWLWAIKKXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also has a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The presence of a carboxamide group (-CONH2) suggests that this compound might have some bioactivity, as many bioactive compounds (like certain drugs) contain this functional group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperidine and thiadiazole rings, followed by the introduction of the carboxamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and thiadiazole rings, along with the carboxamide group. The presence of the chlorine atom on the phenyl ring would likely have a significant effect on the compound’s chemical properties, as halogens are highly electronegative and can greatly influence the behavior of the molecules they are part of .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The piperidine ring is relatively stable but can undergo reactions at the nitrogen atom. The thiadiazole ring can participate in various reactions, particularly at the sulfur and nitrogen atoms. The carboxamide group can also undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the functional groups present would determine properties like its solubility, melting point, boiling point, and stability .

Scientific Research Applications

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Antagonism : N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide (SR141716; 1) is a potent antagonist for the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method showed distinct conformations of the compound, contributing to its steric binding interactions with the receptor. This compound aids in developing pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Pharmacological Applications

  • Cannabinoid Receptor Antagonists : As a specific antagonist for the brain cannabinoid receptor (CB1), this compound was pivotal in initiating studies to examine structure-activity relationships of related compounds. Such research aims to develop more selective and potent cannabinoid ligands, potentially useful for antagonizing harmful side effects of cannabinoids (Lan et al., 1999).

Therapeutic Potential

  • Potential in Alzheimer’s Disease Treatment : It has been synthesized and evaluated as a potential drug candidate for Alzheimer’s disease. The compound exhibited enzyme inhibition activity against acetylcholinesterase, suggesting its validity as a new drug candidate for this condition (Rehman et al., 2018).

Antibacterial and Antifungal Applications

  • As Antibacterial Agents : Certain derivatives of 1,3,4-thiadiazole, including the mentioned compound, have been synthesized and investigated for their antibacterial and antifungal activities. This research is crucial for developing new drug candidates with potential antibacterial and antifungal properties (Tamer & Qassir, 2019).

Anticancer Applications

  • In Cancer Treatment : New derivatives of this compound have been synthesized and evaluated for their cytotoxicity potential against cancer cell lines. Some compounds showed high selective cytotoxicity towards cancerous cells, indicating their potential use in cancer treatment (El-Masry et al., 2022).

Antiviral Applications

  • Antiviral Activity : Research has demonstrated the synthesis of 1,3,4-thiadiazole sulfonamides with this compound, showing significant anti-tobacco mosaic virus activity. This highlights its potential application in developing antiviral drugs (Chen et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies would likely focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(3-chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-10-2-1-3-11(8-10)17-12(20)14-19-18-13(21-14)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOPWLWAIKKXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160427
Record name N-(3-Chlorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide

CAS RN

1217862-31-1
Record name N-(3-Chlorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chlorophenyl)-5-(4-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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